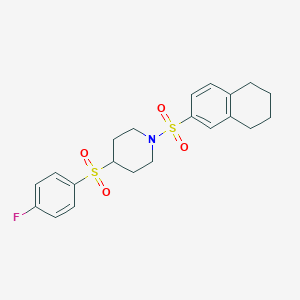

1-(2-Chloro-4-methoxyphenyl)thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

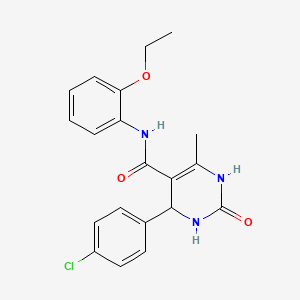

“1-(2-Chloro-4-methoxyphenyl)thiourea” is an organosulfur compound . It has a molecular weight of 216.69 .

Synthesis Analysis

Thiourea derivatives are synthesized by the reaction of various anilines with CS2 . The specific synthesis process for “1-(2-Chloro-4-methoxyphenyl)thiourea” is not detailed in the available resources.Molecular Structure Analysis

The IUPAC name for this compound is “1-(2-chloro-4-methoxyphenyl)thiourea” and its InChI code is "1S/C8H9ClN2OS/c1-12-5-2-3-7(6(9)4-5)11-8(10)13/h2-4H,1H3,(H3,10,11,13)" .科学的研究の応用

Antidiabetic Activity

This compound has been studied for its potential antidiabetic properties. The synthesis of novel thiourea derivatives, including 1-(2-Chloro-4-methoxyphenyl)thiourea, aims to explore their efficacy in managing diabetes through various biological pathways .

Antibacterial Properties

Researchers have evaluated the antibacterial capabilities of thiourea derivatives. These compounds, due to their structural characteristics, may inhibit the growth of certain bacteria, making them valuable in the development of new antibacterial agents .

Antioxidant Effects

The antioxidant properties of thiourea derivatives are of significant interest. These compounds can neutralize free radicals, potentially reducing oxidative stress and preventing cellular damage .

Anticholinesterase Activity

1-(2-Chloro-4-methoxyphenyl)thiourea has been assessed for anticholinesterase activity. This is relevant in the treatment of neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors play a crucial role .

Ionophore Behavior

The structural elucidation of thiourea derivatives has revealed their behavior as ionophores. These compounds can facilitate the transport of ions across cell membranes, which is useful in the development of ion-selective electrodes and sensors .

Chemosensor Applications

Due to their ability to form specific interactions with anions, thiourea derivatives are investigated as chemosensors. They offer selective and sensitive detection, which is crucial for environmental monitoring and analytical chemistry .

Material Science

In material science, the unique properties of thiourea derivatives are exploited to create advanced materials with specific functionalities. Their molecular structure can be tailored to interact with various substances, making them versatile in material synthesis and design .

Chemical Synthesis

1-(2-Chloro-4-methoxyphenyl)thiourea serves as a building block in chemical synthesis. Its reactivity allows for the creation of complex molecules, which can be used in various chemical processes and pharmaceutical developments .

将来の方向性

Thiourea derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries . They are known for their strong inhibitory effect on Gram-positive pathogens . Their potency was noticeable towards both planktonic and biofilm-forming structures of staphylococcal species . Thiourea-derived connections also exert cytotoxicity against different cell line tissues . Additionally, thiourea compounds are extensively used for coordination complexes with metal ions . These promising properties suggest that “1-(2-Chloro-4-methoxyphenyl)thiourea” and similar compounds could have potential future applications in various fields.

特性

IUPAC Name |

(2-chloro-4-methoxyphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2OS/c1-12-5-2-3-7(6(9)4-5)11-8(10)13/h2-4H,1H3,(H3,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDZDZXCJLVDJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=S)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-4-methoxyphenyl)thiourea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({2-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2877385.png)

![Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate](/img/structure/B2877387.png)

![Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2877389.png)

![3-(4-fluorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2877395.png)

![N,N-dimethyl-4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide](/img/structure/B2877398.png)

![3-(3-bromo-4-methoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2877399.png)